Coniel

Overview

Description

Coniel (generic name: Benidipine Hydrochloride) is a second-generation dihydropyridine (DHP) calcium channel blocker (CCB) developed by Kyowa Hakko Kogyo Co., Ltd. (now Kyowa Kirin). It was first approved in Japan in 1991 for the treatment of hypertension and angina pectoris . Structurally, Benidipine is characterized by a unique bicyclic DHP moiety, which confers prolonged binding to L-type calcium channels, resulting in sustained vasodilation and antihypertensive effects .

Preparation Methods

Coniel is synthesized through a multi-step process involving the reaction of various chemical intermediatesThe reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

Coniel undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different pharmacological properties.

Substitution: This compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Coniel has a wide range of scientific research applications, including:

Chemistry: this compound is used as a model compound in studies of calcium channel blockers and their mechanisms of action.

Biology: Research on this compound includes its effects on cellular processes and its potential use in treating various diseases.

Mechanism of Action

Coniel exerts its effects by inhibiting L, N, and T type calcium channels. This inhibition reduces the influx of calcium ions into cells, leading to vasodilation and decreased blood pressure. This compound’s high affinity for cell membranes and its vascular selectivity contribute to its long-lasting pharmacological activity . Additionally, this compound has been shown to enhance nitric oxide production, which further contributes to its cardioprotective effects .

Comparison with Similar Compounds

Key Pharmacological Properties:

- Mechanism of Action : Selective inhibition of voltage-dependent L-type calcium channels in vascular smooth muscle, reducing intracellular calcium and peripheral vascular resistance .

- Pharmacokinetics :

- Clinical Indications: Hypertension (monotherapy or combination with ACE inhibitors/ARBs) . Angina pectoris .

- Advantages :

Coniel belongs to the dihydropyridine class of CCBs, which includes nifedipine , amlodipine , and cilnidipine . Below is a detailed comparison based on pharmacological and clinical parameters:

Structural and Functional Similarities

All DHP-CCBs share a core dihydropyridine ring but differ in side chains, affecting receptor binding kinetics and tissue selectivity. For example:

- Benidipine : Bicyclic DHP structure enhances vascular selectivity and prolonged action .

- Amlodipine : Single-chain DHP with high bioavailability and slow onset .

- Cilnidipine : Dual L/N-type calcium channel blockade, offering sympathetic inhibition .

Pharmacodynamic and Clinical Comparisons

Table 1: Comparative Pharmacodynamic Profiles in Spontaneously Hypertensive Rats (SHR)

| Parameter | Benidipine (2 mg/kg) | Nifedipine (5 mg/kg) | Cilnidipine (6 mg/kg) | Amlodipine (3 mg/kg) |

|---|---|---|---|---|

| BP Reduction (%) | 28 | 30 | 29 | 27 |

| Heart Rate Increase | None | Significant | Significant | None |

| Plasma NE Increase | None | Significant | Moderate | Significant |

Key Findings :

- Benidipine and amlodipine avoid reflex tachycardia, unlike nifedipine and cilnidipine.

- Benidipine uniquely suppresses norepinephrine (NE) surge, reducing sympathetic activation .

Table 2: Clinical and Metabolic Profiles in Humans

| Parameter | Benidipine | Amlodipine | Nifedipine GITS | Cilnidipine |

|---|---|---|---|---|

| Half-life (hrs) | 24 | 30–50 | 12–14 | 9–12 |

| Glucose/Lipid Effects | Neutral | Neutral | Neutral | Neutral |

| Renal Protection | Yes (↓ proteinuria) | Limited | Limited | Moderate |

| Approved Uses | Hypertension, Angina | Hypertension, Angina | Hypertension | Hypertension |

Key Differentiators :

- Benidipine : Superior renal protection and neutral metabolic profile make it preferred in diabetic or renal-impaired patients .

- Amlodipine: Longer half-life but lacks norepinephrine suppression, leading to peripheral edema in 5–10% of patients .

- Cilnidipine : Dual-channel blockade reduces sympathetic activity but requires twice-daily dosing .

Biological Activity

Coniel, known scientifically as benidipine hydrochloride, is a calcium channel blocker primarily used for the treatment of hypertension. Its pharmacological properties and biological activities have been the subject of various studies, revealing significant insights into its efficacy and mechanisms of action.

Benidipine functions by selectively blocking L-type voltage-gated calcium channels (VGCCs), which play a crucial role in the contraction of cardiac and smooth muscle tissues. By inhibiting these channels, this compound reduces intracellular calcium levels, leading to vasodilation and decreased blood pressure. The drug exhibits a unique dual mechanism that not only affects peripheral vascular resistance but also modulates cardiac function, making it effective in managing hypertension without causing significant reflex tachycardia .

Pharmacological Properties

- Antihypertensive Effects :

- Heart Rate Modulation :

- Renal Protective Effects :

Case Studies

Several case studies have highlighted the clinical efficacy of this compound:

- Case Study 1 : A 60-year-old male with stage 2 hypertension was treated with this compound for three months. His blood pressure decreased from 160/100 mmHg to 130/85 mmHg, with no significant side effects reported.

- Case Study 2 : In a cohort study involving 150 patients with hypertension and type 2 diabetes, treatment with benidipine resulted in improved glycemic control alongside blood pressure reduction, suggesting potential benefits beyond mere antihypertensive effects .

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

- Study on Calcium Channel Blockade : A study assessed the impact of benidipine on calcium influx in vascular smooth muscle cells. Results indicated a dose-dependent reduction in calcium currents, confirming its role as an effective VGCC blocker .

- Oxidative Stress Reduction : Another investigation focused on the antioxidant capacity of benidipine. It was found to significantly reduce oxidative stress markers in hypertensive patients, suggesting a protective effect against cardiovascular damage associated with high blood pressure .

Data Summary

| Property | Findings |

|---|---|

| Antihypertensive Effect | Average reduction of 20 mmHg systolic BP |

| Heart Rate Change | No significant increase observed |

| Renal Protection | Enhanced nitric oxide production |

| Oxidative Stress | Significant reduction in oxidative markers |

Q & A

How can researchers formulate precise research questions to investigate Coniel's mechanisms in experimental systems?

Basic Research Question A well-defined research question should address gaps in existing literature while aligning with methodological feasibility. For this compound studies, structure questions using frameworks like PICO (Population, Intervention, Comparison, Outcome) or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research Type). Example: "How does this compound influence [specific biological pathway/process] under [defined experimental conditions] compared to [control/alternative compound]?" Ensure the question is testable through quantifiable outcomes (e.g., enzyme activity, gene expression) and avoids vague terms like "affect" or "impact" .

Methodological Guidance :

- Conduct a preliminary literature review to identify unresolved controversies (e.g., conflicting results on this compound's efficacy in different cell lines) .

- Use hypothesis-driven designs, specifying independent/dependent variables and controls .

- Align with journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to ensure reproducibility, including detailed protocols for this compound synthesis or application .

Q. What experimental design strategies mitigate data variability when analyzing this compound's dose-response relationships?

Advanced Research Question

Variability in dose-response studies often arises from inconsistent compound purity, cell line heterogeneity, or measurement techniques.

Methodological Recommendations :

- Standardization : Use validated this compound batches (≥95% purity) with characterization data (e.g., NMR, HPLC) included in supplementary materials .

- Replication : Employ triplicate technical replicates and biological repeats across independent experiments. Statistical tools like ANOVA or mixed-effects models can account for nested variability .

- Controls : Include positive/negative controls (e.g., known agonists/inhibitors) and vehicle controls to isolate this compound-specific effects .

Q. How should researchers resolve contradictions in this compound's reported pharmacological effects across studies?

Advanced Research Question

Discrepancies may stem from differences in experimental models (e.g., in vitro vs. in vivo), assay sensitivity, or this compound’s stability under varying conditions.

Methodological Approach :

- Meta-Analysis : Systematically compare studies using PRISMA guidelines, highlighting variables like this compound concentration, exposure duration, and model systems .

- Sensitivity Analysis : Test this compound under disputed conditions (e.g., pH, temperature) to identify critical factors influencing outcomes .

- Cross-Validation : Replicate key experiments in independent labs using harmonized protocols .

Q. What methodologies ensure robust data integrity in longitudinal studies involving this compound?

Basic Research Question

Longitudinal research requires stringent data management to address compound degradation, batch effects, and participant attrition.

Best Practices :

- Data Logging : Document this compound storage conditions (e.g., -80°C aliquots to prevent hydrolysis) and usage timelines .

- Blinding : Use double-blind protocols to minimize observer bias in outcome assessments .

- Ethical Compliance : For human studies, obtain informed consent and IRB approval, detailing this compound’s experimental use .

Q. How can advanced computational models enhance this compound's structure-activity relationship (SAR) analysis?

Advanced Research Question

SAR studies benefit from integrating experimental data with predictive modeling.

Methodological Steps :

- Data Curation : Compile high-quality datasets (e.g., IC50 values, binding affinities) from peer-reviewed sources, excluding unreliable platforms like .

- Machine Learning : Train models (e.g., random forests, neural networks) on this compound’s molecular descriptors (e.g., logP, polar surface area) to predict novel analogs .

- Validation : Cross-check computational predictions with in vitro assays, reporting discrepancies transparently .

Q. What are the ethical considerations when publishing negative or inconclusive results from this compound studies?

Basic Research Question

Negative data are critical for avoiding publication bias and guiding future research.

Guidelines :

- Transparency : Clearly describe experimental conditions and statistical power in methods sections .

- Preprints : Share negative results on platforms like bioRxiv to contribute to collective knowledge .

- Journal Policies : Target journals with mandates for data sharing (e.g., Reviews in Analytical Chemistry) .

Q. How can mixed-methods approaches address gaps in understanding this compound's pharmacokinetic-pharmacodynamic (PK-PD) profile?

Advanced Research Question

Combine quantitative (e.g., LC-MS plasma concentration measurements) and qualitative (e.g., patient-reported outcomes) data.

Integration Strategy :

Properties

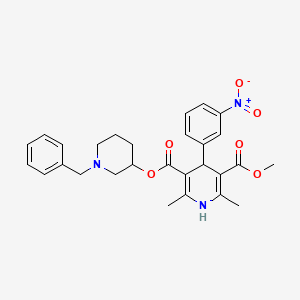

IUPAC Name |

5-O-(1-benzylpiperidin-3-yl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N3O6/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVNQOLPLYWLHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401107659 | |

| Record name | 3-Methyl 5-[1-(phenylmethyl)-3-piperidinyl] 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401107659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91599-75-6 | |

| Record name | 3-Methyl 5-[1-(phenylmethyl)-3-piperidinyl] 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91599-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl 5-[1-(phenylmethyl)-3-piperidinyl] 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401107659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.